1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Trifluoromethylation: Addition of the trifluoromethyl group to the phenyl ring.
Formation of the Propan-2-one Moiety:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.
Chemical Reactions Analysis
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the propan-2-one moiety.
2-Chloro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with different positioning of the chlorine atoms.
1-Chloro-2-(trifluoromethyl)benzene: Another related compound with a different substitution pattern.
Properties
Molecular Formula |
C10H7Cl2F3O |
---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3O/c1-5(16)9(12)7-3-2-6(4-8(7)11)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
WEFRQLNBTSZPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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